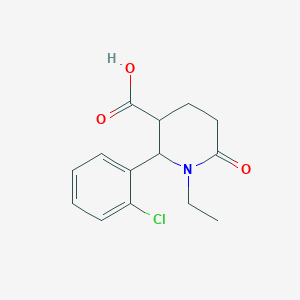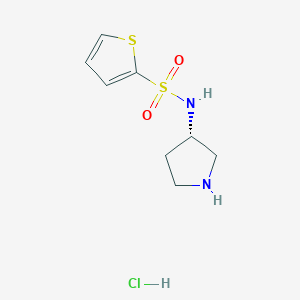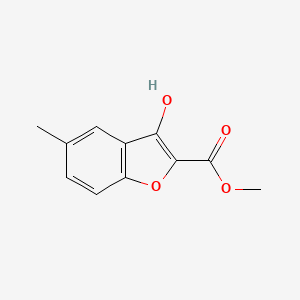
1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both a thiophene and a pyrrole ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .
Vorbereitungsmethoden
The synthesis of 1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with an appropriate pyrrole derivative under acidic conditions. Industrial production methods often employ catalytic processes to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common, especially at the thiophene ring, using reagents like bromine or chlorine.
Wissenschaftliche Forschungsanwendungen
1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-(1-(Thiophen-2-yl)ethyl)-1H-pyrrole-2-carbaldehyde can be compared with other thiophene and pyrrole derivatives:
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-thiophenecarboxaldehyde share similar structural features but differ in their reactivity and applications.
Pyrrole Derivatives: Compounds such as pyrrole-2-carbaldehyde and 1-methylpyrrole-2-carbaldehyde are structurally related but have distinct chemical properties and uses
Eigenschaften
Molekularformel |
C11H11NOS |
|---|---|
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
1-(1-thiophen-2-ylethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NOS/c1-9(11-5-3-7-14-11)12-6-2-4-10(12)8-13/h2-9H,1H3 |
InChI-Schlüssel |
RJGIQWXXUHLITQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CS1)N2C=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059821.png)
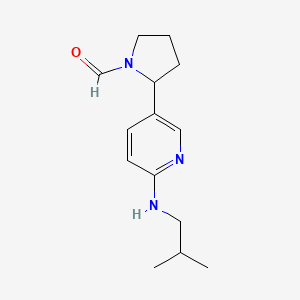
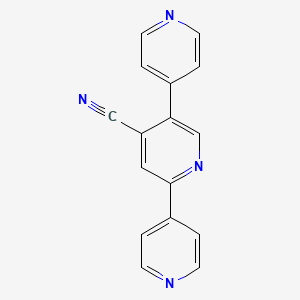
![6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B15059828.png)

![2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B15059856.png)
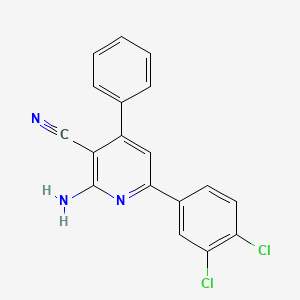
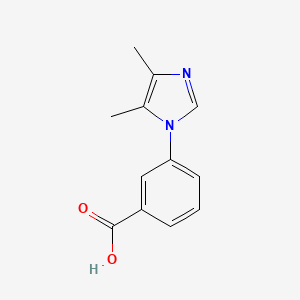
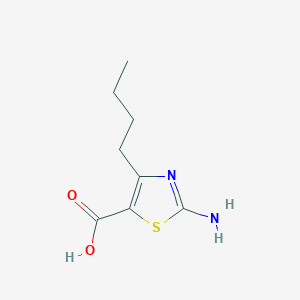
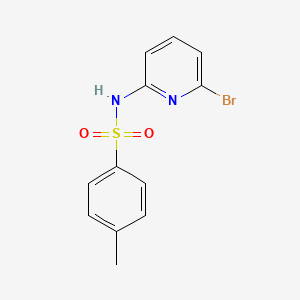
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine](/img/structure/B15059874.png)
